REACTION_SMILES
|
[C:15](=[O:16])([OH:17])[O-:18].[C:20]([c:21]1[cH:22][cH:23][cH:24][cH:25][cH:26]1)(=[O:27])[Cl:28].[Cl:31][CH2:32][Cl:33].[ClH:1].[ClH:29].[Na+:19].[OH2:30].[c:2]1([CH:8]([NH2:9])[CH:10]([OH:11])[C:12](=[O:13])[OH:14])[cH:3][cH:4][cH:5][cH:6][cH:7]1>>[c:2]1([CH:8]([NH:9][C:20]([c:21]2[cH:22][cH:23][cH:24][cH:25][cH:26]2)=[O:27])[CH:10]([OH:11])[C:12](=[O:13])[OH:14])[cH:3][cH:4][cH:5][cH:6][cH:7]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C([O-])O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(Cl)c1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
NC(c1ccccc1)C(O)C(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
O=C(NC(c1ccccc1)C(O)C(=O)O)c1ccccc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[C:15](=[O:16])([OH:17])[O-:18].[C:20]([c:21]1[cH:22][cH:23][cH:24][cH:25][cH:26]1)(=[O:27])[Cl:28].[Cl:31][CH2:32][Cl:33].[ClH:1].[ClH:29].[Na+:19].[OH2:30].[c:2]1([CH:8]([NH2:9])[CH:10]([OH:11])[C:12](=[O:13])[OH:14])[cH:3][cH:4][cH:5][cH:6][cH:7]1>>[c:2]1([CH:8]([NH:9][C:20]([c:21]2[cH:22][cH:23][cH:24][cH:25][cH:26]2)=[O:27])[CH:10]([OH:11])[C:12](=[O:13])[OH:14])[cH:3][cH:4][cH:5][cH:6][cH:7]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C([O-])O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(Cl)c1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
NC(c1ccccc1)C(O)C(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
O=C(NC(c1ccccc1)C(O)C(=O)O)c1ccccc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[C:15](=[O:16])([OH:17])[O-:18].[C:20]([c:21]1[cH:22][cH:23][cH:24][cH:25][cH:26]1)(=[O:27])[Cl:28].[Cl:31][CH2:32][Cl:33].[ClH:1].[ClH:29].[Na+:19].[OH2:30].[c:2]1([CH:8]([NH2:9])[CH:10]([OH:11])[C:12](=[O:13])[OH:14])[cH:3][cH:4][cH:5][cH:6][cH:7]1>>[c:2]1([CH:8]([NH:9][C:20]([c:21]2[cH:22][cH:23][cH:24][cH:25][cH:26]2)=[O:27])[CH:10]([OH:11])[C:12](=[O:13])[OH:14])[cH:3][cH:4][cH:5][cH:6][cH:7]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C([O-])O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(Cl)c1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
NC(c1ccccc1)C(O)C(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
O=C(NC(c1ccccc1)C(O)C(=O)O)c1ccccc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |